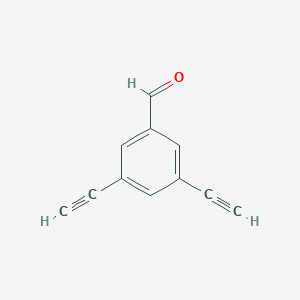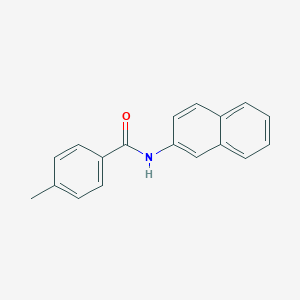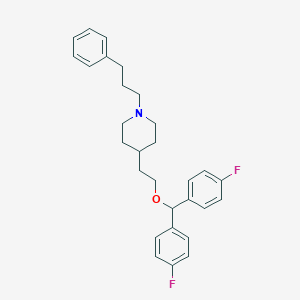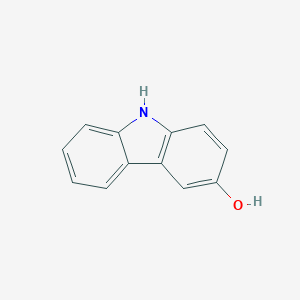![molecular formula C18H22N6O3 B120157 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione CAS No. 148122-89-8](/img/structure/B120157.png)
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione, also known as DBM or NSC 686288, is a synthetic compound that belongs to the class of xanthine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and metastasis. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been shown to inhibit the activity of protein kinase A, which is involved in the regulation of cell proliferation and survival. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and the promotion of tumor invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels to supply tumors), and the modulation of immune system function. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in lab experiments is its well-established synthesis method and its availability for purchase from various chemical suppliers. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione is also relatively stable and can be stored for long periods of time. However, one limitation of using 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some normal cells at high concentrations.
Direcciones Futuras
There are several potential future directions for the study of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione. One area of interest is the development of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione as a chemotherapeutic agent, either alone or in combination with other drugs. Another area of interest is the study of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in combination with other natural compounds or dietary supplements, as there is evidence to suggest that 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione may enhance the anti-cancer effects of these compounds. Additionally, further research is needed to fully understand the mechanism of action of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione and to identify potential targets for its use in cancer therapy.
Métodos De Síntesis
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione can be synthesized through a multi-step process involving the reaction of 4-dimethylaminobenzoyl chloride with 3,7-dimethylxanthine in the presence of a base. The resulting product is then treated with a reducing agent to yield 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione. This synthesis method has been well-established and has been used in various studies involving 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione.
Aplicaciones Científicas De Investigación
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been studied extensively for its potential applications in cancer research. It has been shown to have anti-cancer properties, particularly in the inhibition of tumor growth and metastasis. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has also been studied for its potential use as a chemotherapeutic agent, as it has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs. In addition, 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been studied for its potential applications in other areas of scientific research, including neuroprotection, anti-inflammatory effects, and cardiovascular disease.
Propiedades
Número CAS |
148122-89-8 |
|---|---|
Nombre del producto |
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione |
Fórmula molecular |
C18H22N6O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
8-(dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c1-20(2)12-9-7-11(8-10-12)15(25)24-13-14(19-17(24)21(3)4)22(5)18(27)23(6)16(13)26/h7-10H,1-6H3 |
Clave InChI |
CQBIKXWVYVDPLX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)N(C)C |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)N(C)C |
Sinónimos |
1H-Purine-2,6-dione, 8-(dimethylamino)-7-[4-(dimethylamino)benzoyl]-3,7-dihydro-1,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



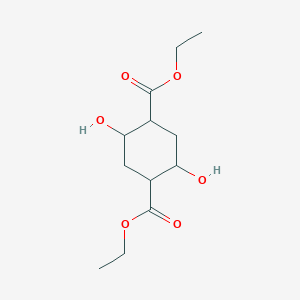
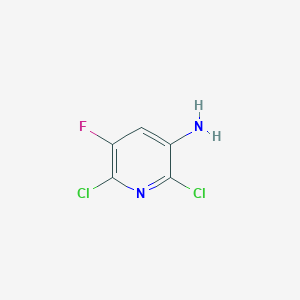
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
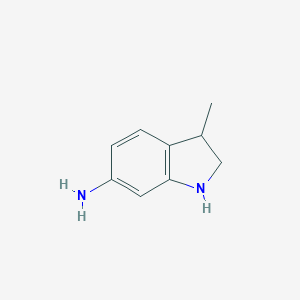
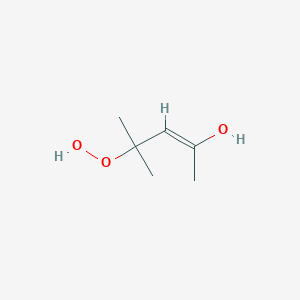
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
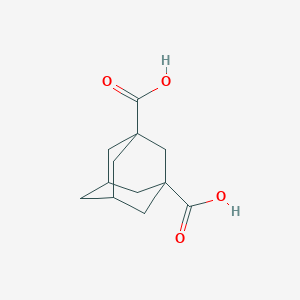
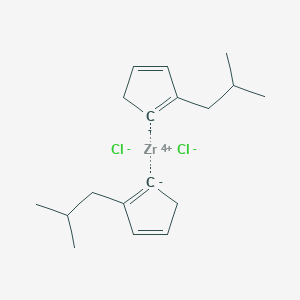
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
